molecular formula C7H11N3 B1395946 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-amine CAS No. 866216-20-8

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-amine

Cat. No. B1395946
CAS RN: 866216-20-8
M. Wt: 137.18 g/mol
InChI Key: JJNXSQRHVCZLAK-UHFFFAOYSA-N
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Description

“4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-amine” is a chemical compound with the CAS Number: 866216-20-8 and a linear formula of C7H11N3 . It has a molecular weight of 137.18 . The compound is light-green to brown in color and is in liquid form .


Molecular Structure Analysis

The IUPAC name of the compound is 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ylamine . The InChI code is 1S/C7H11N3/c8-6-2-4-10-7(5-6)1-3-9-10/h1,3,6H,2,4-5,8H2 .

Scientific Research Applications

Pharmaceutical Research

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-amine: is a compound of interest in pharmaceutical research due to its potential as a building block for drug development. Its unique structure allows for the synthesis of various derivatives that may interact with biological targets. For instance, it has been explored for creating inhibitors against diseases like hepatitis B .

Safety and Hazards

The safety information and MSDS for “4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-amine” can be found at the provided link .

properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-6-2-4-10-7(5-6)1-3-9-10/h1,3,6H,2,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNXSQRHVCZLAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30717432
Record name 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-amine

CAS RN

866216-20-8
Record name 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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